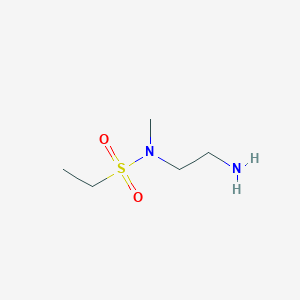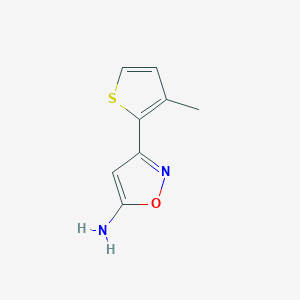![molecular formula C12H18Cl2N4 B13575158 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride is a complex organic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the imidazo[4,5-c]pyridine moiety is particularly noteworthy, as this structure is known for its biological activity and ability to interact with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-c]pyridine moiety is known to bind to various biological targets, potentially modulating their activity. This can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused imidazo-pyridine compound with similar biological activity.
Imidazo[1,2-a]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Imidazo[1,5-a]pyridine: Also exhibits significant biological activity and is used in drug development.
Uniqueness
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride is unique due to its specific structural features, such as the cyclobutan-1-amine moiety and the methyl group at the 1-position of the imidazole ring. These features contribute to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C12H18Cl2N4 |
|---|---|
分子量 |
289.20 g/mol |
IUPAC名 |
1-[(1-methylimidazo[4,5-c]pyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-10-3-6-14-8-9(10)15-11(16)7-12(13)4-2-5-12;;/h3,6,8H,2,4-5,7,13H2,1H3;2*1H |
InChIキー |
RLBDXFPXXBDGLW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=NC=C2)N=C1CC3(CCC3)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


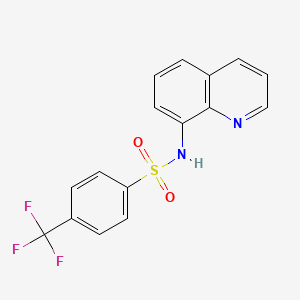
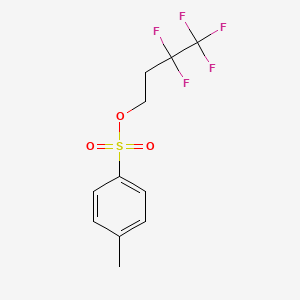
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
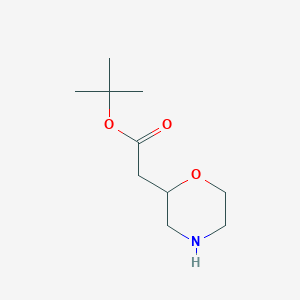
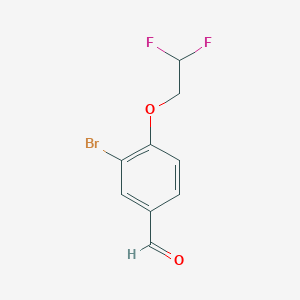

![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)
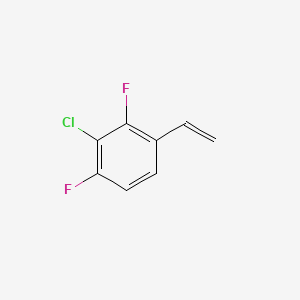
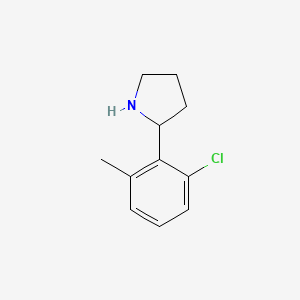

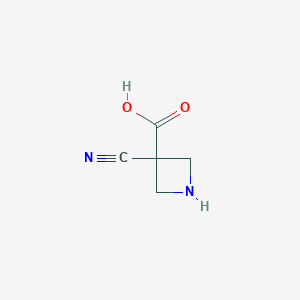
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
